2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine
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Overview
Description
2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound, in particular, has been studied for its potential therapeutic applications and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method involves the reaction of 2-amino-6-chlorobenzothiazole with 1-(2-chloroethyl)piperazine hydrochloride under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as toluene . The mixture is then purified through crystallization or other purification techniques to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF).
Substitution: Amines, thiols; reactions often require a base, such as sodium hydroxide, and are conducted in solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . Additionally, the compound may interact with other cellular targets, such as receptors and enzymes, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(6-Chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Another benzothiazole derivative with similar biological activities.
2-Amino-6-chlorobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
3-(Piperazin-1-yl)-1,2-benzothiazole: A related compound with potential antimicrobial properties.
Uniqueness
2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine stands out due to its unique combination of a benzothiazole ring and a piperazine moiety, which contributes to its diverse biological activities and potential therapeutic applications . Its ability to undergo various chemical reactions also makes it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4S/c14-10-1-2-11-12(9-10)19-13(16-11)18-7-5-17(4-3-15)6-8-18/h1-2,9H,3-8,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQGDOKZDVPPNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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